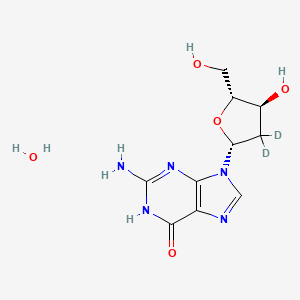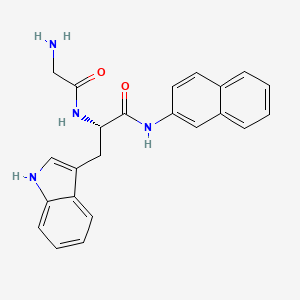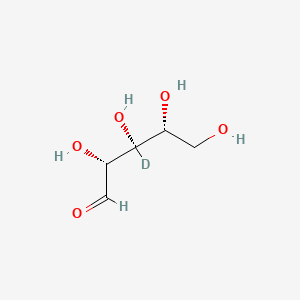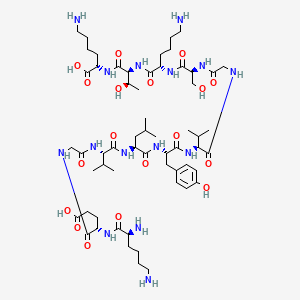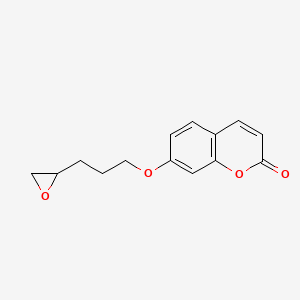
DNA polymerase-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DNA polymerase-IN-4 is a compound that inhibits the activity of DNA polymerases, which are enzymes responsible for synthesizing DNA molecules from nucleotides. DNA polymerases play a crucial role in DNA replication and repair, making them essential for cell division and genome maintenance. Inhibitors like this compound are valuable tools in scientific research and have potential therapeutic applications, particularly in the treatment of diseases involving rapid cell proliferation, such as cancer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DNA polymerase-IN-4 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route may involve:
Formation of Intermediate Compounds: This step often includes the preparation of nucleoside analogs or other precursor molecules.
Coupling Reactions: These reactions involve the coupling of intermediate compounds under specific conditions, such as the use of catalysts, solvents, and controlled temperatures.
Purification: The final product is purified using techniques like chromatography to ensure its purity and efficacy.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes:
Batch Processing: Large quantities of intermediate compounds are synthesized and stored for subsequent reactions.
Continuous Flow Synthesis: This method allows for the continuous production of this compound, improving yield and reducing production time.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
DNA polymerase-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Solvents: Acetonitrile, dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
DNA polymerase-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA polymerases and their inhibition.
Biology: Helps in understanding DNA replication and repair processes.
Medicine: Potential therapeutic applications in treating diseases involving rapid cell proliferation, such as cancer.
Industry: Used in the development of diagnostic tools and research reagents.
Mecanismo De Acción
DNA polymerase-IN-4 exerts its effects by binding to the active site of DNA polymerases, preventing them from catalyzing the synthesis of DNA. This inhibition disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The molecular targets include the catalytic subunits of DNA polymerases, and the pathways involved are those related to DNA synthesis and repair.
Comparación Con Compuestos Similares
Similar Compounds
- DNA polymerase-IN-1
- DNA polymerase-IN-2
- DNA polymerase-IN-3
Uniqueness
DNA polymerase-IN-4 is unique in its high specificity and potency as an inhibitor of DNA polymerases. Compared to similar compounds, it has a higher binding affinity and a broader range of activity against different types of DNA polymerases. This makes it a valuable tool in both research and therapeutic applications.
Propiedades
Fórmula molecular |
C14H14O4 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
7-[3-(oxiran-2-yl)propoxy]chromen-2-one |
InChI |
InChI=1S/C14H14O4/c15-14-6-4-10-3-5-11(8-13(10)18-14)16-7-1-2-12-9-17-12/h3-6,8,12H,1-2,7,9H2 |
Clave InChI |
KOOIXRMLUYQVIQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CCCOC2=CC3=C(C=C2)C=CC(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


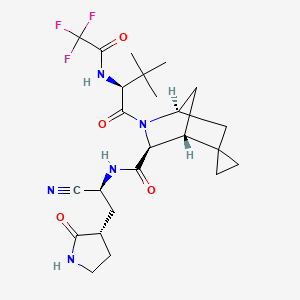
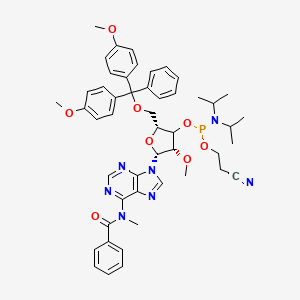
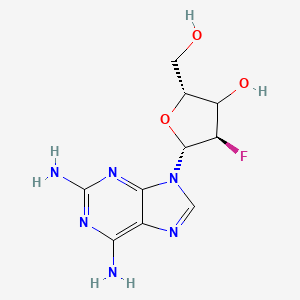
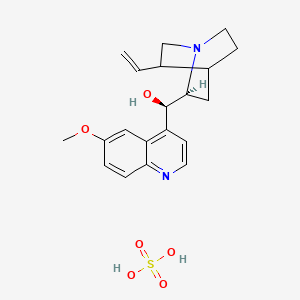
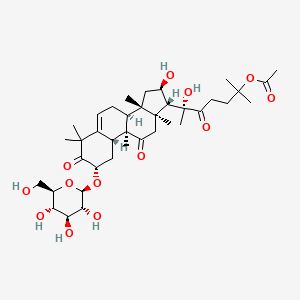
![[(2S,3R,4R,5R,7S,9S,10S,11R,12S,13R)-7-[[1-(benzenesulfonamido)-2-methylpropan-2-yl]carbamoyloxy]-2-[(1R)-1-[(2S,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxyethyl]-10-[(2S,3R,4Z,6R)-3-hydroxy-4-methoxyimino-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-12-[[(2S,5R,7R)-2,4,5-trimethyl-1,4-oxazepan-7-yl]oxy]-oxacyclotetradec-4-yl] 3-methylbutanoate](/img/structure/B12393553.png)
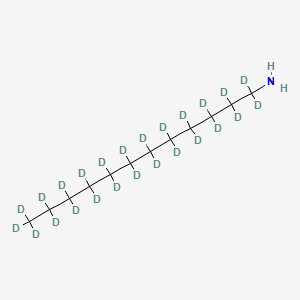
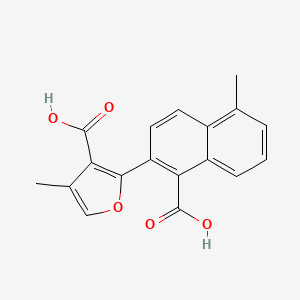
![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-4-oxobutyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12393578.png)
![3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride](/img/structure/B12393584.png)
